molecular formula C4H3N4NaO B12645986 N-Nitrosopyrazinamine sodium CAS No. 103829-46-5

N-Nitrosopyrazinamine sodium

Katalognummer: B12645986
CAS-Nummer: 103829-46-5
Molekulargewicht: 146.08 g/mol
InChI-Schlüssel: ITIRENQGPSHVEU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitrosopyrazinamine sodium is a sodium salt derivative of the nitrosamine compound N-Nitrosopyrazinamine. Nitrosamines are organic compounds characterized by a nitroso (–N=O) group bonded to an amine (–NH2). Pyrazinamine, the parent amine, contains a pyrazine ring (a six-membered heterocycle with two nitrogen atoms), which may influence the compound’s reactivity and toxicological profile.

Eigenschaften

CAS-Nummer

103829-46-5

Molekularformel

C4H3N4NaO

Molekulargewicht

146.08 g/mol

IUPAC-Name

sodium;nitroso(pyrazin-2-yl)azanide

InChI

InChI=1S/C4H4N4O.Na/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9);/q;+1/p-1

InChI-Schlüssel

ITIRENQGPSHVEU-UHFFFAOYSA-M

Kanonische SMILES

C1=CN=C(C=N1)[N-]N=O.[Na+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-Nitrosopyrazinamine sodium typically involves the nitrosation of pyrazinamine. This process can be achieved through the reaction of pyrazinamine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods: In an industrial setting, the production of N-Nitrosopyrazinamine sodium may involve large-scale nitrosation processes. These processes are designed to optimize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Analyse Chemischer Reaktionen

Nitrosation Mechanism

N-Nitrosamine formation typically occurs through the reaction of secondary amines with nitrous acid (HNO2\text{HNO}_2) under acidic conditions. For secondary amines, the reaction is rapid and depends on the amine’s pKa and pH of the medium .

Key Reaction Parameters

FactorDetailSource
Optimal pH 2.5–3.4 for secondary amines
Rate Dependency Faster for secondary amines with lower pKa values
Catalysts Formaldehyde (for primary amines)

For tertiary amines, nitrosation occurs via a dealkylation mechanism, forming secondary amines before nitrosation .

Stability and Decomposition

N-Nitrosamines like N-Nitroso Pyrazogin Sodium exhibit variable stability:

  • Denitrosation : Some nitrosamines decompose via protolytic denitrosation, accelerated by nucleophiles (e.g., thiocyanate) .

  • Fischer-Hepp Rearrangement : Nitroso groups may migrate to aromatic rings or decompose under stress conditions (e.g., heat, acidic pH) .

  • Labile Behavior : Certain nitrosamines (e.g., N-nitroso-methyl phenylamine) decompose significantly (70–90%) within days at elevated temperatures .

Stability of N-Nitroso Pyrazogin Sodium
While specific data for this compound is limited, analogs show:

FactorOutcomeSource
Heat Stress Accelerated decomposition at 40°C
pH Sensitivity Stability varies with aqueous vs. solid-state conditions

Inhibition Strategies

The use of scavengers can reduce nitrosamine formation:

  • Antioxidants : Ascorbic acid, α-tocopherol, and propyl gallate reduce impurity levels by >80% in model studies .

  • Amino Acids : Histidine shows >90% inhibition in solution-phase reactions .

Inhibitor Effectiveness

ScavengerInhibition (% in solid dosage forms)Inhibition (% in solution)
Ascorbic Acid >80%75–90%
Histidine >90%
Propyl Gallate >80%

Analytical and Regulatory Considerations

  • Detection Methods : Supercritical fluid chromatography (SFC)–mass spectrometry is used for trace-level analysis .

  • Regulatory Limits : WHO sets interim limits for nitrosamine impurities (e.g., MNP in rifampicin at ≤5 ppm) .

Data Tables and Research Findings

Nitrosation Rate Constants

Amine TypepKaOptimal pHRate Constant (K2K_2)
Piperazine5.6; 9.83.083 M2^{-2}·s1^{-1}
Morpholine8.73.40.42 M2^{-2}·s1^{-1}

Key Impurities in Pharmaceuticals

Drug ClassNitrosamine ImpuritySource
SartansNDMA, NDEA
AntibioticsMNP
AntidiabeticsNMBA

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

N-Nitrosopyrazinamine sodium belongs to the nitrosamine family, which includes carcinogenic compounds such as N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), and N-Nitrosodiphenylamine (NDPhA). Key structural differences and properties are summarized below:

Compound CAS Number Molecular Formula Physical State Water Solubility Key Structural Features
N-Nitrosopyrazinamine sodium Not specified C₄H₃N₃O·Na Likely solid High (sodium salt) Pyrazine ring with nitrosoamine group
N-Nitrosodimethylamine (NDMA) 62-75-9 C₂H₆N₂O Yellow oily liquid Moderate (3.0 g/100 mL) Dimethylamine backbone
N-Nitrosodiphenylamine (NDPhA) 86-30-6 C₁₂H₁₀N₂O Crystalline solid Low (0.1 g/100 mL) Diphenylamine backbone
N-Nitrosopyrrolidine (NPYR) 930-55-2 C₄H₈N₂O Liquid High Five-membered pyrrolidine ring

Key Observations :

  • The sodium salt of N-Nitrosopyrazinamine likely enhances solubility, facilitating environmental mobility compared to non-salt nitrosamines like NDMA or NDPhA.

Toxicological Profiles

Nitrosamines are potent carcinogens, with mechanisms involving metabolic activation to alkylating agents that damage DNA. Comparative toxicity data (where available):

Compound IARC Classification Oral TD₅₀ (mg/kg/day) Key Health Risks
N-Nitrosopyrazinamine sodium Not classified Insufficient data Likely carcinogenic (structural analogy)
NDMA Group 2A (probable) 0.1 (rat) Liver, kidney, and lung tumors
NDPhA Group 3 (not classifiable) 1.2 (rat) Limited evidence of bladder carcinogenicity
NPYR Group 2B (possible) 0.4 (rat) Esophageal and nasal tumors

Key Findings :

  • NDMA is among the most potent nitrosamines, with a low threshold for carcinogenicity. N-Nitrosopyrazinamine sodium may exhibit similar risks due to shared nitrosoamine functionality.

Formation and Stability

Nitrosamines form under acidic or alkaline conditions via reactions between amines and nitrosating agents (e.g., nitrites, nitrous acid). Key factors influencing N-Nitrosopyrazinamine sodium formation:

  • Nitrosating Agents: Sodium nitrite (NaNO₂) is a common precursor, and the presence of sodium ions may accelerate nitrosation via nitrosyl chloride (ClNO) pathways .
  • pH Dependence : Sodium salts of nitrosamines are more stable in neutral to alkaline conditions, contrasting with NDMA, which forms optimally at pH 2–4 .

Regulatory and Handling Considerations

Regulatory Limits

The FDA and EMA have established strict limits for nitrosamine impurities in pharmaceuticals (e.g., NDMA at 96 ng/day). For N-Nitrosopyrazinamine sodium, analogous thresholds may apply, though specific guidelines are pending due to data gaps .

Biologische Aktivität

N-Nitrosopyrazinamine sodium is a member of the nitrosamine family, which are well-known for their potential carcinogenic effects. This article explores the biological activity of N-Nitrosopyrazinamine sodium, focusing on its mechanisms of action, genotoxicity, and implications for human health based on diverse research findings.

N-Nitrosopyrazinamine sodium is characterized by its nitroso group attached to a pyrazinamine structure. It has been studied for its reactivity and biological interactions, particularly in the context of mutagenesis and carcinogenesis.

The biological activity of N-Nitrosopyrazinamine sodium primarily involves metabolic activation through cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA. The resulting DNA damage is a critical factor in its potential carcinogenicity.

Key Mechanisms:

  • Metabolic Activation : Cytochrome P450 enzymes facilitate the conversion of N-Nitrosopyrazinamine sodium into reactive species that can bind to DNA.
  • DNA Interactions : The formation of DNA adducts may lead to mutations, contributing to tumorigenesis.

Genotoxicity and Carcinogenic Potential

Research indicates that N-nitroso compounds, including N-Nitrosopyrazinamine sodium, exhibit significant genotoxic effects. Studies have demonstrated that these compounds can induce mutations in various biological systems.

Case Studies:

  • In Vivo Studies : Animal studies have shown that exposure to N-Nitrosopyrazinamine sodium can lead to tumor formation in specific organs, particularly the liver and lungs.
  • In Vitro Studies : Mutagenicity tests using bacterial strains (e.g., Salmonella typhimurium) have revealed that N-Nitrosopyrazinamine sodium can cause DNA damage, indicating its potential as a mutagen.

Comparative Analysis with Other Nitrosamines

To understand the biological activity of N-Nitrosopyrazinamine sodium better, it is essential to compare it with other nitrosamines. The following table summarizes key characteristics and findings related to different nitrosamines:

CompoundStructure TypeCarcinogenicityMechanism of Action
N-Nitrosopyrazinamine sodiumNitrosamineYesDNA adduct formation via metabolic activation
N-Nitrosodimethylamine (NDMA)NitrosamineYesSimilar mechanism; induces liver tumors
N-Nitroso-2-pyridinamineNitrosamineYesGenotoxic effects leading to mutations

Risk Assessment and Public Health Implications

The presence of nitrosamines like N-Nitrosopyrazinamine sodium in food and pharmaceuticals raises significant public health concerns. Regulatory bodies such as the European Food Safety Authority (EFSA) have conducted risk assessments highlighting the need for stringent controls on nitrosamine levels in consumables.

Findings from Recent Assessments:

  • Genotoxicity : Evidence suggests that exposure to nitrosamines correlates with increased cancer risk, particularly hepatocellular carcinoma.
  • Regulatory Actions : Recommendations have been made for manufacturers to minimize nitrosamine impurities in pharmaceutical products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.